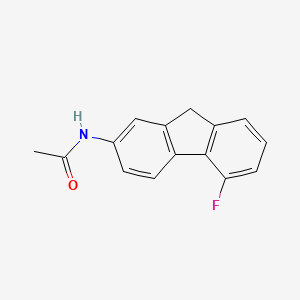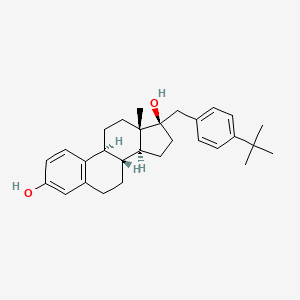
17alpha-4'-t-Butylbenzyl Estradiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17alpha-4’-t-Butylbenzyl Estradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the addition of a tert-butylbenzyl group at the 4’ position, which modifies its biological activity and potential applications. Estradiol and its derivatives are crucial in various biological processes, including reproductive and non-reproductive systems.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 17alpha-4’-t-Butylbenzyl Estradiol typically involves the following steps:
Starting Material: The synthesis begins with estradiol, which undergoes a series of chemical reactions to introduce the tert-butylbenzyl group.
Protection of Hydroxyl Groups: The hydroxyl groups of estradiol are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of tert-Butylbenzyl Group: The protected estradiol is then reacted with tert-butylbenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the tert-butylbenzyl group.
Deprotection: The protecting groups are removed to yield the final product, 17alpha-4’-t-Butylbenzyl Estradiol.
Industrial Production Methods: Industrial production of 17alpha-4’-t-Butylbenzyl Estradiol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 17alpha-4’-t-Butylbenzyl Estradiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The tert-butylbenzyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
17alpha-4’-t-Butylbenzyl Estradiol has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of structural modifications on estrogenic activity.
Biology: The compound is employed in research to understand estrogen receptor interactions and signaling pathways.
Medicine: It has potential therapeutic applications in hormone replacement therapy and the treatment of estrogen-related disorders.
Industry: The compound is used in the development of pharmaceuticals and as a reference material in analytical chemistry.
作用机制
17alpha-4’-t-Butylbenzyl Estradiol exerts its effects by binding to estrogen receptors, primarily estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Upon binding, it activates these receptors, leading to the transcription of estrogen-responsive genes. The compound’s unique structure allows it to interact with specific molecular targets and pathways, influencing various physiological processes.
相似化合物的比较
17alpha-Estradiol: A naturally occurring isomer of estradiol with lower estrogenic potency.
17beta-Estradiol: The most potent natural estrogen, widely used in hormone replacement therapy.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Uniqueness: 17alpha-4’-t-Butylbenzyl Estradiol is unique due to the presence of the tert-butylbenzyl group, which enhances its stability and modifies its biological activity. This structural modification distinguishes it from other estradiol derivatives and provides unique research and therapeutic opportunities.
属性
分子式 |
C29H38O2 |
|---|---|
分子量 |
418.6 g/mol |
IUPAC 名称 |
(8R,9S,13S,14S,17R)-17-[(4-tert-butylphenyl)methyl]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C29H38O2/c1-27(2,3)21-8-5-19(6-9-21)18-29(31)16-14-26-25-11-7-20-17-22(30)10-12-23(20)24(25)13-15-28(26,29)4/h5-6,8-10,12,17,24-26,30-31H,7,11,13-16,18H2,1-4H3/t24-,25-,26+,28+,29-/m1/s1 |
InChI 键 |
IOHXXLQQJOJOLB-WXJBELMVSA-N |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC4=CC=C(C=C4)C(C)(C)C)O)CCC5=C3C=CC(=C5)O |
规范 SMILES |
CC12CCC3C(C1CCC2(CC4=CC=C(C=C4)C(C)(C)C)O)CCC5=C3C=CC(=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2R,5S,8S,9S,10R,11R)-6-(dideuteriomethylidene)-5-hydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B13428179.png)
![4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13428182.png)
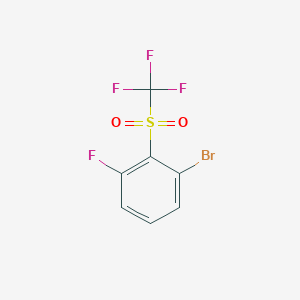

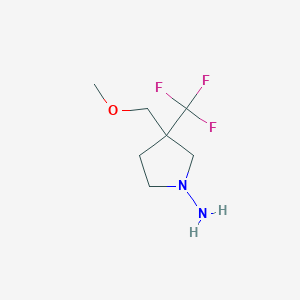
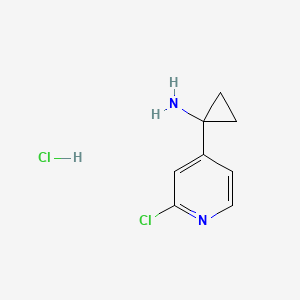

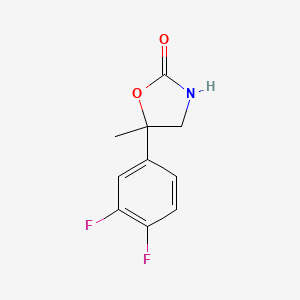
![1-[(2R,4R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13428227.png)
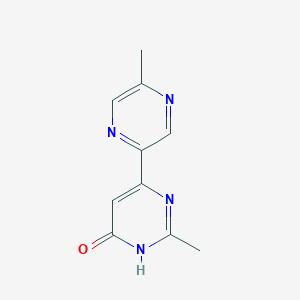
![[(2R,3R,4S,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13428239.png)
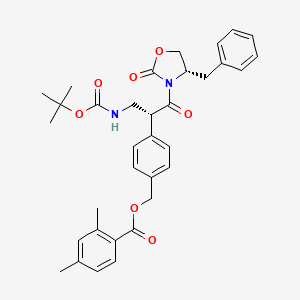
![2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride](/img/structure/B13428244.png)
